4-Isopropyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylic acid
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Overview
Description
4-Isopropyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic compounds similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
The primary target of 4-Isopropyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylic acid is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .
Mode of Action
This compound interacts with AChE by inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
By inhibiting AChE, this compound affects the cholinergic neurotransmission pathway . The increased level of acetylcholine can enhance cognition functions, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function . This makes the compound potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the nervous system . It interacts with AChE, inhibiting its activity and thereby influencing biochemical reactions .
Cellular Effects
The inhibition of AChE by 4-Isopropyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylic acid can have significant effects on cell function. By inhibiting AChE, this compound can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with AChE. This binding inhibits the enzyme’s activity, leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the Biginelli reaction , which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. The resulting dihydropyrimidinone can then be further modified to introduce the isopropyl and phenylpiperazine groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate.
Reduction: The pyrimidine ring can be reduced to form a pyrimidinylamine derivative.
Substitution: The phenylpiperazine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Various nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Carboxylate: Resulting from the oxidation of the carboxylic acid group.
Pyrimidinylamine: Resulting from the reduction of the pyrimidine ring.
Substituted Derivatives: Resulting from nucleophilic substitution at the phenylpiperazine group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may serve as ligands for biological receptors, aiding in the study of receptor-ligand interactions.
Medicine: The compound and its derivatives could be explored for their therapeutic potential, such as in the treatment of neurological disorders or as enzyme inhibitors.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxylic acid: Lacks the isopropyl group.
4-Methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylic acid: Has a methyl group instead of an isopropyl group.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Features an amide group instead of a carboxylic acid group.
Uniqueness: 4-Isopropyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its physical, chemical, and biological properties. This structural difference may result in distinct biological activities and interactions compared to similar compounds.
Properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-4-propan-2-ylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13(2)16-15(17(23)24)12-19-18(20-16)22-10-8-21(9-11-22)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRMAJXSCIHEHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1C(=O)O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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